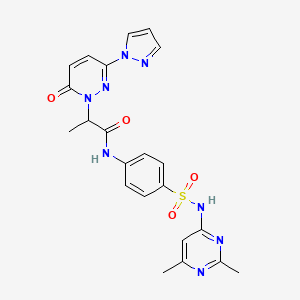

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide

Description

The compound “N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide” is a synthetic molecule featuring a multi-functional architecture. Its core structure comprises:

- A sulfamoyl group linked to a 2,6-dimethylpyrimidine ring, a motif known for its role in hydrogen bonding and molecular recognition .

- A phenyl bridge connecting the sulfamoyl group to a propanamide chain.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and heterocycles are prevalent. Its design leverages both rigidity (pyrimidine, pyridazinone) and flexibility (propanamide chain) to optimize binding and pharmacokinetic properties.

Properties

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8O4S/c1-14-13-19(25-16(3)24-14)28-35(33,34)18-7-5-17(6-8-18)26-22(32)15(2)30-21(31)10-9-20(27-30)29-12-4-11-23-29/h4-13,15H,1-3H3,(H,26,32)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDSKGMREHKGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article reviews its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide

- Molecular Formula : C19H22N4O3S

- Molecular Weight : 398.44 g/mol

The compound features a complex arrangement that includes a pyrimidine ring, a pyrazole moiety, and a sulfonamide group, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. The presence of the sulfonamide group is particularly notable for its role in inhibiting bacterial growth.

- Anticancer Properties : Investigations into the compound's anticancer potential have shown promising results. It appears to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, demonstrating the ability to reduce inflammatory markers in vitro.

The biological activities of N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Cell Cycle Arrest : Studies have indicated that the compound can induce cell cycle arrest in cancer cells, leading to decreased proliferation.

Case Studies and Research Findings

A selection of studies highlights the efficacy and potential applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus with MIC values in the low µg/mL range. |

| Study 2 | Investigate anticancer effects | Induced apoptosis in MCF7 breast cancer cells with IC50 values indicating potent activity. |

| Study 3 | Assess anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%. |

Comparison with Similar Compounds

Table 1: Structural Features Comparison

Hydrogen Bonding and Crystallography

The target compound’s sulfamoyl and amide groups enable robust hydrogen-bonding networks, which are critical for crystal packing and solubility. highlights that such interactions dictate molecular aggregation and stability . In contrast, compounds lacking sulfamoyl groups (e.g., m , n , o ) may exhibit weaker intermolecular forces, affecting their crystallinity and formulation.

Crystallographic analysis using programs like SHELX and CCP4 would reveal differences in lattice parameters and hydrogen-bonding motifs between the target and analogs. For instance, the pyridazinone ring’s keto group may form stronger hydrogen bonds compared to the ether linkages in compound m.

QSAR and Physicochemical Properties

emphasizes the role of molecular descriptors (e.g., van der Waals volume, electronic parameters) in predicting properties . Key comparisons include:

- LogP: The pyridazinone-pyrazole system likely increases hydrophilicity compared to the tetrahydropyrimidinyl group in compound m, reducing logP.

- Hydrogen-bond donors/acceptors: The target compound has 4 acceptors (sulfamoyl, amide, pyridazinone) and 2 donors (amide NH), whereas compound m has fewer acceptors, altering solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.